molecular formula C10H18O5S B3068429 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate CAS No. 503551-84-6

1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate

Cat. No. B3068429
M. Wt: 250.31 g/mol
InChI Key: RZMMCJVHNHRFJW-UHFFFAOYSA-N
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Description

“1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate” is a chemical compound with the CAS Number: 503551-84-6 . It has a molecular weight of 250.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18O5S/c1-16(11,12)15-9-2-5-14-10(8-9)3-6-13-7-4-10/h9H,2-8H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 100-102 degrees Celsius .

Scientific Research Applications

1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate is a chemical compound with potential applications in various scientific research fields. While the specific research applications of this compound were not directly identified in the available literature, insights can be drawn from studies on similar sulfonate compounds and their roles in scientific research. The following sections explore the broader context of sulfonate-related research, highlighting potential areas where 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate could be applied, based on the properties and applications of chemically related compounds.

Environmental Degradation and Toxicology

Studies on sulfonates like perfluoroalkyl acids (PFOA, PFOS) explore their environmental persistence, degradation pathways, and toxicological impacts. These investigations highlight the environmental behavior of sulfonates, suggesting potential research avenues for 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate in assessing its stability, biodegradability, and ecological effects (Lau, Butenhoff, & Rogers, 2004); (Liu & Mejia Avendaño, 2013).

Analytical Chemistry and Detection

The development of analytical methods for detecting sulfonamides and related compounds in biological and environmental samples is a critical area of research. Techniques such as capillary electrophoresis have been reviewed for sulfonamides, providing a framework that could be adapted for studying 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate (Hoff & Kist, 2009).

Biotechnological Applications

The potential biotechnological applications of sulfonates, including their use in microbial degradation, indicate a promising research direction for 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate. Studies on microbial degradation of polyfluoroalkyl chemicals offer insights into the biodegradability and environmental fate of sulfonate compounds, suggesting similar research opportunities for assessing the biotechnological applications of 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate (Liu & Mejia Avendaño, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5S/c1-16(11,12)15-9-2-5-14-10(8-9)3-6-13-7-4-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMMCJVHNHRFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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